molecular formula C26H24N2O6S B2612813 2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 898359-77-8

2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2612813
M. Wt: 492.55
InChI Key: QSXULWUZKOHHHU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a quinolinone, a sulfone, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the structure of complex organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Structural Aspects and Properties

Research into the structural aspects of amide-containing isoquinoline derivatives reveals insights into their potential applications. Karmakar et al. (2007) studied the structural properties of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and other derivatives, focusing on their ability to form gels and crystalline salts when treated with different acids. These compounds exhibited varied fluorescence emissions, highlighting their potential in fluorescence-based applications and as host–guest systems for chemical sensing or molecular recognition tasks (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Characterization

The synthesis and characterization of novel quinoline derivatives have been explored for their antimicrobial properties. Desai et al. (2007) synthesized new compounds with potential as antibacterial and antifungal agents, demonstrating the utility of quinoline derivatives in developing new therapeutics (Desai, Shihora, & Moradia, 2007). Similarly, Alagarsamy et al. (2015) designed quinazolinyl acetamides with analgesic and anti-inflammatory activities, showing the importance of these compounds in pharmaceutical research (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Enzyme Inhibition and Antitumor Activity

Virk et al. (2018) explored the enzyme inhibitory activities of synthesized compounds for their potential in treating diseases associated with enzyme dysregulation. This research provides a foundation for developing novel therapeutics targeting specific enzymes (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018). Additionally, Ghorab et al. (2015) synthesized sulfonamide derivatives and evaluated their cytotoxic activity, indicating the potential of such compounds in cancer research (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its structure, improving its synthesis, and testing its efficacy in biological models .

properties

IUPAC Name

2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-34-19-11-13-21(14-12-19)35(31,32)24-16-28(23-10-5-4-9-22(23)26(24)30)17-25(29)27-18-7-6-8-20(15-18)33-2/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXULWUZKOHHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

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